Superior Myeloperoxidase (MPO) Inhibitory Potency Compared to 6-Chloropurine and Related Purine Scaffolds
6-Chloro-7-isopropyl-7H-purin-8(9H)-one exhibits potent inhibition of myeloperoxidase (MPO) with an IC50 of 54 nM in a chlorination activity assay [1]. In contrast, the parent 6-chloropurine scaffold shows no significant MPO inhibition at comparable concentrations, and typical purine-based MPO inhibitors often require complex substitution patterns to achieve sub-100 nM potency [2]. The 7-isopropyl and 8-oxo functionalities in this compound likely contribute to enhanced binding within the MPO active site, as suggested by structure-activity relationship studies on related purin-8-ones [3].
| Evidence Dimension | MPO Inhibition (IC50) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | 6-Chloropurine: No significant inhibition; Typical MPO inhibitor threshold: >100 nM |
| Quantified Difference | At least 2-fold lower IC50 than baseline active threshold |
| Conditions | MPO chlorination activity assay; 10 min incubation with NaCl, measured by aminophenyl fluorescein |
Why This Matters
This potency indicates a meaningful interaction with MPO, a validated target in inflammatory diseases, positioning the compound as a useful tool for pathway interrogation and a starting point for lead optimization.
- [1] BindingDB. BDBM50567714 CHEMBL4855030. IC50: 54 nM for MPO inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567714 View Source
- [2] Malle, E., et al. (2007). Myeloperoxidase: a target for new drug development? British Journal of Pharmacology, 152(6), 838-854. DOI: 10.1038/sj.bjp.0707358. View Source
- [3] Soubhye, J., et al. (2010). Structure-activity relationship of 2-thioxanthines as myeloperoxidase inhibitors. Journal of Medicinal Chemistry, 53(23), 8265-8278. DOI: 10.1021/jm100752u. View Source
